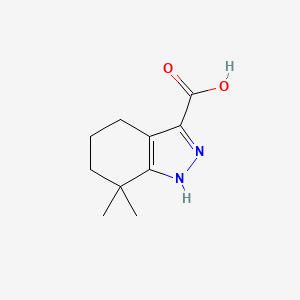

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

7,7-dimethyl-1,4,5,6-tetrahydroindazole-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-10(2)5-3-4-6-7(9(13)14)11-12-8(6)10/h3-5H2,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

VVFDQKPLRONEPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2=C1NN=C2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs and their properties:

Key Differences and Implications

Substituent Position and Conformation

- 7,7-Dimethyl vs. 6,6-Dimethyl: The position of dimethyl groups influences ring puckering and steric effects. For instance, 6,6-dimethyl analogs (CAS 581083-30-9) are reported as intermediates in drug discovery, suggesting their utility in optimizing pharmacokinetic properties .

- 1-Substituted Derivatives : Compounds with aryl groups at the 1-position (e.g., 4-fluorophenyl in CAS 160850-80-6) demonstrate enhanced target selectivity, likely due to π-π stacking interactions with hydrophobic protein pockets .

Functional Group Modifications

- Carboxylic Acid vs. Hydrazide (SRF): Suprafenacine (SRF), a hydrazide derivative, binds tubulin at the colchicine site, inducing apoptosis via microtubule destabilization .

Bypassing Multidrug Resistance

SRF’s ability to evade P-glycoprotein-mediated efflux highlights the role of structural features (e.g., hydrazide group) in overcoming chemoresistance . Methyl-substituted carboxylic acid analogs may lack this property unless their lipophilicity (logP) is optimized for passive diffusion.

Anticancer Potential

- Suprafenacine (SRF): Exhibits IC₅₀ values in the nanomolar range against drug-resistant cancers, with mitochondrial apoptosis driven by JNK/Bcl-2 pathways .

- Phenyl-Substituted Analogs : Derivatives like 1-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 926234-16-4) are explored for kinase inhibition, suggesting broad therapeutic applicability .

Biological Activity

7,7-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No. 1342547-91-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects and potential therapeutic applications.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- Structure : The compound features a tetrahydroindazole core with a carboxylic acid functional group.

Anti-inflammatory Effects

Research indicates that derivatives of tetrahydroindazole compounds exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, which were evaluated for their anti-inflammatory activities using the carrageenan edema test. The most potent compound demonstrated an ED50 value of 3.5 mg/kg, indicating effective inhibition of inflammation pathways .

The anti-inflammatory action is primarily attributed to the inhibition of pro-inflammatory cytokines and mediators. The structure-activity relationship (SAR) studies suggest that modifications in the indazole ring can enhance biological efficacy. Compounds with specific substituents at the 4 and 5 positions showed improved activity against inflammatory models .

Case Studies

Other Biological Activities

In addition to anti-inflammatory properties, indazole derivatives have been explored for their anticancer potential. Some studies have reported that these compounds can inhibit specific kinases involved in cancer progression. For instance, certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazine derivatives with cyclic ketones or keto esters, followed by oxidation to introduce the carboxylic acid group. For example, hydrazine reacts with 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole precursors under reflux conditions, with subsequent oxidation using reagents like potassium permanganate. Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst selection (e.g., Pd/C for reduction steps) critically impact yield and purity. Purification often employs HPLC or recrystallization to achieve >95% purity .

Q. How does the compound’s structure influence its reactivity and biological interactions?

The molecule features a fused bicyclic indazole core with a carboxylic acid group at the 3-position and methyl groups at the 7-position. The carboxylic acid enhances solubility and enables hydrogen bonding with biological targets (e.g., enzyme active sites), while the methyl groups increase steric hindrance, potentially reducing off-target interactions. Computational modeling (e.g., DFT studies) predicts that these substituents stabilize the molecule’s conformation, favoring interactions with kinases or proteases .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for designing enzyme inhibitors (e.g., kinase or phosphatase inhibitors) due to its rigid indazole core and modifiable carboxylic acid group. Studies highlight its use in structure-activity relationship (SAR) studies to optimize binding affinity. For example, ester derivatives (e.g., ethyl or methyl esters) are synthesized to probe metabolic stability and cell permeability .

Q. Which analytical techniques are recommended for characterizing this compound?

- Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns.

- Structural confirmation : NMR (¹H/¹³C) to verify methyl group integration and carboxylic acid resonance.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (C₁₀H₁₄N₂O₂, MW = 194.11 g/mol) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield while minimizing byproducts?

A two-step approach is recommended:

Cyclization : Use microwave-assisted synthesis (120°C, 30 min) to accelerate ring formation, reducing side reactions.

Oxidation : Replace traditional CrO₃ with TEMPO/NaOCl for greener oxidation, achieving >80% yield.

Byproduct formation (e.g., over-oxidized indazoles) is mitigated via controlled stoichiometry and in-situ monitoring via FTIR .

Q. What role do the 7,7-dimethyl substituents play in modulating biological activity?

Comparative studies with non-methylated analogs show that the 7,7-dimethyl groups:

- Enhance metabolic stability : Reduced CYP450-mediated oxidation in liver microsome assays.

- Alter binding kinetics : Molecular docking reveals tighter van der Waals interactions with hydrophobic pockets in target proteins (e.g., COX-2).

However, excessive steric bulk may reduce affinity for smaller active sites, necessitating substituent tuning .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).

- Purity differences : Validate compound integrity via LC-MS before testing.

- Cell line specificity : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm target selectivity. Meta-analyses of published data are advised to identify trends .

Q. What computational strategies predict the compound’s interaction with novel biological targets?

- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories to assess stability.

- Pharmacophore modeling : Map electrostatic and hydrophobic features to screen virtual libraries for analogs.

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.